
Propargyl ethyl sulfide
Overview
Description
Propargyl ethyl sulfide (C₅H₈S, molecular weight 104.19 g/mol) is an organosulfur compound characterized by a propargyl group (HC≡C-CH₂-) attached to an ethyl sulfide moiety (-S-C₂H₅). This compound is notable for its alkyne functionality, which imparts unique reactivity in organic synthesis, particularly in click chemistry, radical-mediated reactions, and isomerization processes. Its synthesis typically involves nucleophilic substitution between propargyl halides (e.g., propargyl bromide) and sodium ethanethiolate in solvents like ethanol or benzene . The triple bond in the propargyl group enables diverse transformations, including cycloadditions and polymer modifications, making it valuable in materials science and pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl ethyl sulfide can be synthesized through various methods. One common approach involves the nucleophilic substitution of propargyl alcohols with ethyl thiol under basic conditions . Another method includes the reaction of propargyl bromide with sodium ethyl sulfide in an aprotic solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Propargyl ethyl sulfide undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Propargyl derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis Applications
PES serves as a versatile building block in organic chemistry. Its ability to participate in various reactions allows for the synthesis of complex molecules, including:
- Pharmaceuticals : PES is utilized in synthesizing bioactive compounds and drug candidates due to its functional groups that can undergo transformations conducive to medicinal chemistry.
- Agrochemicals : The compound's reactivity is explored for developing new agrochemical agents, including potential insecticides.
- Functional Materials : PES can be incorporated into materials science for creating polymers with specific properties.
Case Study: Synthesis of Sulfonylated Oxazolidinones
Recent research demonstrated a photochemical method for the carboxylative sulfonylation of propargylic amines using PES. This process involves visible light irradiation and has been shown to yield sulfonylated oxazolidinones efficiently, highlighting PES's role in sustainable chemistry practices .
Biological Applications
Emerging studies suggest that PES may exhibit antimicrobial and insecticidal properties:
- Antimicrobial Activity : Preliminary findings indicate that PES displays activity against certain bacteria and fungi, suggesting its potential as a disinfectant or antibiotic agent.
- Insecticidal Potential : Limited research hints at possible insecticidal effects, warranting further investigation into its efficacy and safety profile for agricultural use.
Protecting Group in Peptide Synthesis
PES is also employed as a protecting group for carboxyl functionalities during solution-phase peptide synthesis. The propargyl ester can be introduced onto amino acids, allowing for selective deprotection without affecting other groups used in peptide synthesis. This method has been shown to facilitate the synthesis of di- to tetrapeptides effectively .
Reactivity Studies
Research into the reactivity of PES has revealed its potential in various cycloaddition reactions. For instance, studies have shown that PES can participate in Lewis acid-mediated reactions to form novel cyclic structures, which are valuable intermediates in organic synthesis .
Limitations and Safety Considerations
While PES shows promise across various applications, certain limitations must be considered:
- Safety Concerns : PES is highly flammable and can produce irritating fumes; thus, proper handling protocols are essential.
- Environmental Impact : Ongoing research is needed to evaluate the environmental risks associated with the production and application of PES.
Mechanism of Action
The mechanism of action of propargyl ethyl sulfide involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group, with its highly nucleophilic alkyne moiety, plays a crucial role in these reactions. The sulfur atom in the ethyl sulfide group enhances the compound’s reactivity by stabilizing transition states and intermediates . This makes this compound a valuable intermediate in various synthetic transformations.
Comparison with Similar Compounds
Propargyl ethyl sulfide belongs to the broader class of propargyl sulfides and dialkyl sulfides. Below is a detailed comparison with structurally or functionally related compounds, supported by experimental data and research findings.
Phenyl Propargyl Sulfide (C₉H₈S)
- Synthesis: Prepared via reaction of propargyl chloride with sodium benzenethiolate in ethanol, yielding ~70–85% under optimized conditions .
- Key Differences :
Ethyl Prop-1-ynyl Sulfide (Isomer of this compound)
- Synthesis : Isomerized from ethyl prop-2-ynyl sulfide (this compound) using Na ethanethiolate, highlighting the thermodynamic preference for the 1-ynyl configuration .
- Key Differences :
Ethyl Isopropyl Sulfide (C₅H₁₂S)
- Structure : A dialkyl sulfide with isopropyl instead of propargyl substituents.
- Properties :
- Applications : Found in ginger as a biomarker, contrasting with this compound’s synthetic utility .
Chloroethyl Ethyl Sulfide (C₄H₉ClS)
- Hazards: Contains a chloro substituent, increasing toxicity and corrosivity compared to non-halogenated sulfides .
- Reactivity : The chloro group enables nucleophilic displacement reactions, whereas this compound participates in alkyne-specific transformations.
Data Table: Comparative Analysis of this compound and Analogues
Biological Activity
Propargyl ethyl sulfide (PES) is a compound that has garnered attention in various fields of biological and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of PES, exploring its synthesis, mechanisms of action, and applications based on recent studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of both propargyl and ethyl sulfide functional groups. It can be synthesized through a reaction involving propargyl bromide, ethyl mercaptan, and a base such as sodium or potassium hydroxide in a water-methanol solution. This method yields PES in high purity (85-90%) under mild conditions, avoiding isomerization that can occur at elevated temperatures .
Biological Activity Overview
PES exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : PES has been identified as a potential inhibitor of cancer cell proliferation. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that PES may share this property .
- Protein Inhibition : The compound has been noted for its role as a scaffold in the design of tissue protein inhibitors. This suggests that PES could be utilized in developing new therapeutic agents targeting specific proteins involved in disease processes .
- Antimicrobial Activity : Preliminary studies have shown that propargyl derivatives possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .
The biological activity of PES is believed to stem from several mechanisms:
- Reactive Sulfur Species : The presence of the sulfur atom in PES allows it to interact with various biological molecules, leading to the formation of reactive sulfur species that can modify protein functions .
- Photochemical Reactions : PES has been involved in photochemical reactions that enhance its reactivity and potential for forming biologically active derivatives under visible light conditions. This includes carboxylative sulfonylation reactions that yield sulfonylated heterocycles with good yields, indicating its versatility in synthetic applications .
- Enzyme Inhibition : Research indicates that PES may inhibit specific enzymes linked to cancer progression or microbial resistance, although detailed studies are still needed to elucidate these pathways fully .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of PES:
- Anticancer Studies : A study demonstrated that PES and related compounds could induce apoptosis in breast cancer cells, highlighting their potential as chemotherapeutic agents. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Research published in 2023 indicated that propargyl derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential use as novel antibiotics .
- Photochemical Applications : A recent study explored the use of PES in visible-light-induced reactions, leading to the synthesis of complex sulfonylated products. This work emphasized the importance of PES as a versatile building block in organic synthesis with implications for drug development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-ethylsulfanylprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRTUSIZMXOMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334964 | |
Record name | Propargyl ethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7310-92-1 | |
Record name | Propargyl ethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.